molecular formula C6H13NO4S B038237 4-Morpholineethanesulfonic acid CAS No. 113834-12-1

4-Morpholineethanesulfonic acid

Cat. No.: B038237
CAS No.: 113834-12-1
M. Wt: 195.24 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Description

4-Morpholineethanesulfonic acid (MES) is a zwitterionic biological buffer belonging to the Good's buffers family. Its molecular formula is C₆H₁₃NO₄S, with a molecular weight of 195.24 g/mol and a pKa of 6.15 at 20°C . MES is widely used in biochemical and pharmaceutical research due to its high solubility in water (0.5 M at 20°C), low toxicity, and minimal interference with enzymatic and cellular processes . It is effective in buffering pH ranges from 5.0 to 6.5, making it ideal for acidic to near-neutral experimental conditions .

Structurally, MES contains a morpholine ring linked to an ethanesulfonic acid group. This configuration contributes to its stability and low metal-binding affinity compared to other buffers . It is commonly employed in protein crystallization, nucleic acid electrophoresis, and cell culture media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Morpholino)ethanesulfonic acid typically involves the reaction of morpholine with ethylene sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2-(N-Morpholino)ethanesulfonic acid follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-(N-Morpholino)ethanesulfonic acid primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving 2-(N-Morpholino)ethanesulfonic acid are typically its conjugate bases or complexes with metal ions .

Scientific Research Applications

Key Applications

  • Biological Buffers
    • MES is primarily used as a buffering agent in biological assays and cell cultures due to its effective pH range and low toxicity. It is compatible with various enzymes, ensuring that enzyme activity is not adversely affected during experiments .
  • Enzymatic Studies
    • The mild nature of MES allows it to be used in enzymatic reactions without interfering with binding interactions or enzyme functionality, making it ideal for studies involving enzyme kinetics and mechanisms .
  • Nanotechnology
    • MES plays a crucial role in the synthesis of nanoparticles and nanostructures. It has been utilized in the development of colorimetric nanosensors for detecting heavy metals such as copper (Cu²⁺) and mercury (Hg²⁺) at nanomolar concentrations . The mechanism involves MES facilitating the growth of gold nanoparticles, which exhibit distinct color changes based on the presence of these ions.
  • Separation Techniques
    • In analytical chemistry, MES has been employed as a counter-ion in capillary electrophoresis for the separation of aluminum chlorohydrate (ACH) oligomers. This application highlights its utility in stabilizing complex mixtures during electrophoretic processes, leading to improved resolution and repeatability .
  • Microfluidics
    • MES has been integrated into microfluidic devices for pathogen detection through surface plasmon resonance (SPR). Its role as an activation buffer during antibody conjugation enhances the functionality of microchannels in these devices .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Biological BuffersMaintains pH stability in biological assays and cell culturesLow toxicity, enzyme compatibility
Enzymatic StudiesUsed in reactions involving enzymes without affecting their activityPreserves experimental accuracy
NanotechnologyDevelopment of colorimetric nanosensors for heavy metal detectionSensitive detection at nanomolar levels
Separation TechniquesEmployed in capillary electrophoresis for ACH oligomer separationImproved resolution and repeatability
MicrofluidicsActivation buffer for antibody conjugation in SPR platformsEnhanced functionality of microchannels

Case Studies

  • Colorimetric Nanosensors for Heavy Metals :
    A study demonstrated that MES facilitates the synthesis of gold nanoparticles which change color based on the concentration of Cu²⁺ ions, providing a simple yet effective method for environmental monitoring .
  • Capillary Electrophoresis of ACH Oligomers :
    Research utilizing MES as a counter-ion showed significant improvements in the separation efficiency of ACH oligomers, highlighting its importance in analytical chemistry applications where precision is crucial .

Mechanism of Action

2-(N-Morpholino)ethanesulfonic acid exerts its effects primarily through its buffering capacity. It maintains pH stability by accepting or donating protons in response to changes in the hydrogen ion concentration. This buffering action is crucial in maintaining the optimal conditions for biochemical reactions and processes .

Comparison with Similar Compounds

Morpholine Family Buffers

MES belongs to the morpholine-derived buffer family, which includes:

  • MOPS (4-Morpholinepropanesulfonic acid)
  • MOPSO (3-Morpholino-2-hydroxypropanesulfonic acid)
  • MOBS (4-(N-Morpholino)butanesulfonic acid)

Key Differences:

Property MES MOPS MOBS
pKa (20°C) 6.15 7.20 7.60
Buffering Range pH 5.0–6.5 pH 6.5–7.9 pH 7.0–8.2
Metal Chelation Low (ML, ML₂, ML₂H⁻¹) Moderate (ML, ML₂, ML₂H⁻¹) High (ML, ML₂, ML₂H⁻¹)
Thermal Stability Stable up to 80°C Stable up to 80°C Not reported

Applications:

  • MES is preferred for acidic pH conditions, such as RNA electrophoresis (pH 6.0–6.5) .
  • MOPS is used in bacterial culture media and protein assays at neutral pH .
  • MOBS is suitable for alkaline pH ranges but exhibits stronger metal-binding, which may interfere with metal-sensitive reactions .

Other Common Buffers

HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid)

  • pKa : 7.5
  • Buffering Range : pH 6.8–8.2
  • Comparison with MES :
    • HEPES is superior for neutral to slightly alkaline conditions, while MES is better for acidic ranges.
    • HEPES may form radicals under light exposure, whereas MES is photostable .

Tris-HCl (Tris(hydroxymethyl)aminomethane)

  • pKa : 8.1
  • Buffering Range : pH 7.0–9.0
  • Comparison with MES :
    • Tris-HCl is unsuitable for acidic conditions and exhibits temperature-dependent pH shifts.
    • MES provides more consistent buffering in low-pH, high-temperature environments (e.g., PCR assays) .

Bis-Tris and Bis-Tris Propane

  • Bis-Tris pKa : 6.5
  • Comparison with MES :
    • Both buffer in overlapping pH ranges (5.8–7.2 for Bis-Tris), but MES has lower ionic strength and is less likely to precipitate divalent cations .

Stability and Metal Interactions

MES forms weaker complexes with metals (e.g., iron(III)) compared to other morpholine buffers. Stability constants (log β) for iron(III) complexes follow:

  • MOBS (12.2) > MOPS (11.8) > MOPSO (10.5) > MES (9.8) This makes MES preferable in metal-sensitive assays, such as metalloenzyme studies, where buffer-metal interactions must be minimized .

Properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid
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InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
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InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Canonical SMILES

C1COCCN1CCS(=O)(=O)O
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Molecular Formula

C6H13NO4S
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Related CAS

71119-23-8 (hydrochloride salt)
Record name 2-(N-Morpholino)ethanesulfonic acid
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DSSTOX Substance ID

DTXSID4063454
Record name 4-Morpholineethanesulfonic acid
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Molecular Weight

195.24 g/mol
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Physical Description

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS]
Record name 4-Morpholineethanesulfonic acid
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CAS No.

4432-31-9, 145224-94-8, 1266615-59-1
Record name 4-Morpholineethanesulfonic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Morpholineethanesulfonic acid
4-Morpholineethanesulfonic acid
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4-Morpholineethanesulfonic acid
4-Morpholineethanesulfonic acid

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